2,4-Dichloro-5,6-dihydro-thieno[2,3-d]pyrimidine
Description
2,4-Dichloro-5,6-dihydro-thieno[2,3-d]pyrimidine (CAS: 74901-61-4) is a bicyclic heterocyclic compound featuring a thieno[2,3-d]pyrimidine core with two chlorine substituents at the 2- and 4-positions and a partially saturated 5,6-dihydro ring. Its molecular formula is C₆H₄Cl₂N₂S, with a molecular weight of 207.08 g/mol. This compound serves as a versatile intermediate in medicinal chemistry and materials science due to its reactive chlorine atoms, which facilitate further functionalization .
Properties
IUPAC Name |
2,4-dichloro-5,6-dihydrothieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2S/c7-4-3-1-2-11-5(3)10-6(8)9-4/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBDPQUUPYZMGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Thieno[2,3-d]pyrimidine Derivatives
1.1. Utilizing Gewald Reaction and Dimroth Rearrangement
A series of thieno[2,3-d]pyrimidine derivatives can be synthesized using a combination of the Gewald reaction and Dimroth rearrangement.
- Gewald Reaction : This reaction is employed to synthesize 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile using pyranone, malononitrile, and sulfur powder as raw materials with triethylamine as a base at room temperature.
- Subsequent Amination : The product from the Gewald reaction is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide.
- Dimroth Rearrangement : The final step involves Dimroth rearrangement condensation with different anilines to obtain the thieno[2,3-d]pyrimidine derivatives.
1.2. Scheme 1 Summarizing the Synthesis Strategy
Scheme 1 outlines the synthesis strategy, beginning with the Gewald reaction using triethylamine as a catalyst with pyranone, malononitrile, and sulfur in ethanol. The reaction occurs at room temperature, and the product precipitates without column chromatography due to the medium's high polarity.
Synthesis of 4,6-disubstituted thieno[2,3-d]pyrimidines
2.1. Starting Material
4,6-dichloro-2-methylthiopyrimidine-5-carbaldehyde is used as a starting material.
2.2. Cyclocondensation
Cyclocondensation to yield thienopyrimidine derivatives requires refluxing for 5 hours. The reaction, when performed at room temperature, allows for the isolation of a benzimidazolylmethylthio derivative intermediate, which is unstable and partially undergoes cyclocondensation to the desired thienopyrimidine. Heating this intermediate in 2-propanol for 4 hours achieves full conversion to the thienopyrimidine.
2.3. Synthesis of Compounds 12a,b
The synthesis involves refluxing the starting material for 5 hours. Water is added dropwise to the reaction mixture, and the organic layer is separated. The aqueous layer is extracted with chloroform, and the combined organic layers are dried with Na2SO4 and evaporated to dryness. The residue is then recrystallized to yield the desired compounds.
Experimental Data
3.1. Synthesis of 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile (iii)
Pyrantel (1.00 g, 10 mmol), sulfur (0.32 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and ethanol (10 mL) are mixed in a 50 mL round-bottom flask. Triethylamine (1.01 g, 10 mmol) is slowly introduced, and the reaction is mixed for 5 hours at room temperature with TLC observation. The mixture is filtered, and the filter cake is washed with ethanol to obtain a crude product, which is recrystallized with ethanol to obtain the product.
3.2. Synthesis of N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide (iv)
Compound 2-amino-4,1-dihydro-5H-thieno[2,3-c] pyran-3-carbonitrile iii (1.80 g, 10 mmol), N,N-dimethylformamide dimethyl acetal DMF-DMA (4.11 mL, 25 mmol), and magnets are added to a 30 mL microwave tube. The reaction temperature is set to 10 °C, the reaction time to 10 minutes, and the microwave power to 200 W. After the reaction, the temperature is brought down to room temperature, and the mixture is streamed into 20 mL of ice water and filtered. The filter cake is washed with ice water to give the product.
3.3. Synthesis of thieno[2,3-d]pyrimidin-4-amine derivatives (a-w)
N'-(3-cyano-4,1-di-hydro-5 H-thieno[2,3-c]pyran-2-yl)-N,N-dimethyl-methanimidamide iv (1.00 g, 4.25 mmol), aniline with different substituent groups (5.1 mmol), and 10 mL of acetic acid are mixed in a 30 mL microwave tube. The tube is placed in a microwave synthesizer and reacted for 1 hour. After the reaction, the acetic acid is evaporated under lower pressure, and the mixture is left to stand overnight in a refrigerator. The target compounds a-w are filtered and washed with ether.
Product Analysis
- 12a : Yield 71%, melting point 124.5-125.5°C (from hexane/benzene). IR: 3246 cm"1 (OH). 1H NMR (80 MHz, CDCl3): 1.29 (6H, t, J= 7 Hz, CH3), 2.55 (3H,S, SCH3), 3.40 (4H, q, J= 7 Hz, NCH2), 4.82 (2H, S, CH2), 7.05
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-5,6-dihydro-thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 2,4-diamino-5,6-dihydro-thieno[2,3-d]pyrimidine can be formed.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced forms with altered oxidation states.
Scientific Research Applications
Medicinal Chemistry Applications
2,4-Dichloro-5,6-dihydro-thieno[2,3-d]pyrimidine is recognized for its potential in drug development due to its ability to inhibit key enzymes involved in nucleic acid metabolism.
Antitumor Activity
Research indicates that this compound can inhibit thymidylate synthase and dihydrofolate reductase, both crucial for DNA synthesis. Studies have shown cytotoxic effects against various cancer cell lines:
- Case Study: A study demonstrated that derivatives of this compound exhibited significant inhibition of cell proliferation in human cancer cell lines, suggesting its potential as an antitumor agent .
Antiviral Properties
The compound has been investigated for its antiviral activities:
- Case Study: In vitro studies revealed that certain derivatives showed efficacy against HIV-1 strains by inhibiting viral replication .
Materials Science Applications
In materials science, this compound is utilized for developing novel materials with unique electronic and optical properties. Its structural characteristics allow it to serve as a precursor for synthesizing advanced materials.
Biological Studies
The compound is employed in various biological studies focusing on enzyme inhibition and receptor binding. Its structural similarity to biologically active molecules makes it a valuable candidate for exploring interactions with biological macromolecules.
Enzyme Interaction Studies
Research has focused on understanding how this compound interacts with proteins and nucleic acids:
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5,6-dihydro-thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Structural and Physicochemical Comparisons
*Estimated based on structural analogs.
Stability and Reactivity
- Hydrolytic Stability : 2,4-Dichloro derivatives (e.g., 74901-61-4) undergo hydrolysis in aqueous basic conditions, whereas methylated analogs (e.g., 108831-68-1) resist nucleophilic displacement.
- Thermal Stability : Methyl groups (e.g., 76872-23-6) enhance thermal stability (decomposition >200°C), compared to dihydro derivatives (decomposition ~150°C).
Biological Activity
2,4-Dichloro-5,6-dihydro-thieno[2,3-d]pyrimidine is a heterocyclic compound with significant biological activity, particularly in the field of cancer research. Its structure consists of a thieno-pyrimidine framework with two chlorine substituents that enhance its pharmacological properties. This article explores the biological activities of this compound, focusing on its antitumor potential and mechanisms of action.
- Chemical Formula : C₆H₄Cl₂N₂S
- Molecular Weight : 207.08 g/mol
- SMILES Notation : ClC1=NC(Cl)=C2CCSC2=N1
Antitumor Activity
This compound has been studied for its ability to inhibit key enzymes involved in DNA synthesis and repair, specifically thymidylate synthase and dihydrofolate reductase. These enzymes are critical for nucleotide metabolism and cell proliferation.
Case Studies and Findings :
- Cytotoxicity Against Cancer Cell Lines :
- A study evaluated the cytotoxic effects of various thieno[2,3-d]pyrimidine derivatives against the MDA-MB-231 breast cancer cell line. The compound exhibited an IC50 value of 27.6 μM, comparable to paclitaxel (IC50 = 29.3 μM), indicating significant antitumor potential .
- Another investigation highlighted that derivatives of thieno[2,3-d]pyrimidine demonstrated inhibitory effects on multiple cancer cell lines, including colorectal (HCT-116), ovarian (SKOV3), and glioblastoma (U87) cells .
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | MDA-MB-231 | 27.6 | |
| Paclitaxel | MDA-MB-231 | 29.3 | |
| Thieno[2,3-d]pyrimidine Derivative | HCT-116 | 3.83 - 11.94 |
The mechanism by which this compound exerts its biological effects primarily involves enzyme inhibition. It binds to active sites or allosteric sites on target enzymes, thereby blocking substrate access or altering enzyme conformation.
Structure-Activity Relationship (SAR)
The structural modifications of thieno[2,3-d]pyrimidine derivatives significantly influence their biological activity. Studies have shown that the introduction of electron-withdrawing groups enhances cytotoxicity due to increased p-π conjugation effects .
Synthesis Methods
The synthesis of this compound typically involves chlorination reactions under acidic conditions. The synthetic routes include:
Q & A
Q. What are the established synthetic protocols for preparing 2,4-Dichloro-5,6-dihydro-thieno[2,3-d]pyrimidine and its derivatives?
The compound is typically synthesized via the Niementowski reaction , where 2-amino-3-thiophenecarboxylate derivatives are cyclized with reagents like formamide or urea under high-temperature conditions (e.g., 200°C) . Chlorination is achieved using phosphorus oxychloride (POCl₃) in the presence of pyridine to yield the dichloro derivative. Alternative methods include condensation with nitriles or imidates to introduce substituents at the 2- and 4-positions . Yields exceeding 80% are common when optimized for solvent polarity and reaction time .
Q. Which analytical techniques are essential for characterizing thieno[2,3-d]pyrimidine derivatives?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., distinguishing between 5,6-dihydro and fully aromatic systems) .
- Infrared Spectroscopy (IR) : Identifies functional groups such as carbonyls or amines .
- GC-MS : Critical for purity assessment and detecting byproducts (e.g., Figure 6 in shows GC-MS analysis of 2,4-dichloro derivatives).
- Elemental Analysis : Validates molecular composition, especially for novel derivatives .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for synthesizing thieno[2,3-d]pyrimidine derivatives?
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s methodology integrates computational modeling with experimental data to identify optimal conditions (e.g., solvent, catalyst) for cyclization or chlorination steps . Feedback loops refine models using experimental results, accelerating reaction discovery by ~40% compared to traditional methods .
Q. How can researchers resolve contradictions in biological activity data across structurally similar derivatives?
- Systematic Substituent Variation : Compare analogs with substituents at positions 2, 4, and 6. For instance, 3,5-di-tert-butyl-4-hydroxyphenyl groups enhance anti-inflammatory activity, while methylthio groups improve antimicrobial properties .
- Docking Studies : Molecular docking with target proteins (e.g., kinases, COX-2) explains selectivity differences. For example, ethyl or trifluoromethyl groups increase hydrophobic interactions in kinase binding pockets .
- Meta-Analysis : Compile bioactivity datasets (e.g., IC₅₀ values) to identify trends. A table comparing substituents and activities is shown below:
| Substituent Position | Bioactivity (IC₅₀, μM) | Target Protein | Reference |
|---|---|---|---|
| 2-Cl, 4-OPh-CF₃ | 0.12 (Antimicrobial) | DNA Gyrase | |
| 2-MeS, 4-OH | 1.8 (Anti-inflammatory) | COX-2 |
Q. What strategies improve regioselectivity in substitution reactions of dichlorinated thienopyrimidines?
- Temperature Control : Lower temperatures (0–25°C) favor substitution at the 4-position due to steric and electronic effects .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the 2-position .
- Directing Groups : Amino or hydroxyl groups at the 5/6-positions guide electrophilic substitution . Computational modeling (e.g., Fukui indices) predicts reactive sites for functionalization .
Q. How do structural modifications influence the stability and reactivity of thieno[2,3-d]pyrimidine derivatives under varying pH conditions?
- pH-Dependent Degradation : The 5,6-dihydro ring is prone to oxidation at pH > 7, forming aromatic thienopyrimidines. Stability studies using HPLC at pH 3–9 show a half-life of >24 hours at pH 5 .
- Electron-Withdrawing Groups : Chloro or nitro substituents at the 2- and 4-positions reduce hydrolysis rates by destabilizing transition states .
Methodological Considerations
Q. What safety protocols are critical when handling chlorinated thienopyrimidines?
- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles are mandatory .
- Waste Management : Chlorinated byproducts must be segregated and treated by licensed waste handlers to avoid environmental contamination .
- Ventilation : Use fume hoods for reactions involving POCl₃ or volatile intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
